3-azidobenzoic Acid
Overview
Description
3-Azidobenzoic acid is a benzoic acid derivative . It has a molecular formula of C7H5N3O2 and a molecular weight of 163.13 g/mol . It is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .
Synthesis Analysis
The synthesis of 3-azidobenzoic acid involves light-induced functionalization of proteins with compounds bearing the photochemically active aryl azide group . This process is unique and involves simultaneous radiolabeling and protein conjugation . The synthesis can be performed in less than 90 minutes .Molecular Structure Analysis
The molecular structure of 3-azidobenzoic acid can be viewed using Java . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Upon UV light exposure, less than 25% of 3-azidobenzoic acid is transformed into an arylnitrene and dinitrogen . In certain conditions, the arylnitrenes produced can give new final products .Physical And Chemical Properties Analysis
3-Azidobenzoic acid has a molecular weight of 163.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 . The topological polar surface area is 51.7 Ų .Scientific Research Applications
Co-Crystal Engineering
3-azidobenzoic Acid: is utilized in co-crystal engineering to create materials with tailored properties. Co-crystals are solid-state assemblies of two or more components held together by non-covalent bonds. These structures are designed to enhance the physical and chemical properties of the constituent compounds, such as solubility, stability, and mechanical properties .
High-Pressure Raman Spectroscopy
The compound’s derivatives are studied under high pressure using Raman spectroscopy to understand the influence of weak, non-bonded interactions in crystalline phases. This technique helps in identifying polymorphic transitions and understanding the structure-property relationships of benzoic acid derivatives .
Photoswitchable Materials
3-azidobenzoic Acid: plays a role in the development of photoswitchable materials. These materials can change their properties in response to light, which is valuable in applications like photonics, microfabrication, and electronics. The azido group in the compound contributes to the photoisomerization process, making it a key component in such materials .
Magnetic Coordination Polymers
This compound is used to synthesize one-dimensional azido-Cu(II) chains with carboxylate bridges. These polymers exhibit solvent-induced single-crystal-to-single-crystal transformations and tunable magnetic properties, which are significant for developing new magnetic materials .
Chemical Sensing
The azide functional group in 3-azidobenzoic Acid can be employed in chemical sensors. These sensors can detect specific substances or changes in the environment, making the compound an important element in the design of sensitive and selective detection systems .
Pharmaceutical Applications
In pharmaceuticals, 3-azidobenzoic Acid derivatives are explored for their potential in drug design and development. The compound’s ability to form co-crystals can be leveraged to improve drug delivery systems, enhance bioavailability, and create more effective pharmaceuticals .
Material Surface Modification
3-azidobenzoic Acid: is also used for surface modification of materials. By attaching azide groups to surfaces, it’s possible to further functionalize them through click chemistry, which is a powerful tool for creating complex, multifunctional materials .
Optoelectronic Devices
The azide group’s photosensitivity is exploited in the development of optoelectronic devices3-azidobenzoic Acid can be incorporated into the molecular design of components that respond to light, which is crucial for the advancement of technologies like organic light-emitting diodes (OLEDs) and solar cells .
Mechanism of Action
Target of Action
3-Azidobenzoic Acid is a biochemical used in proteomics research
Mode of Action
Azides, including 4-azidobenzoic acid, are known to be used in copper (i)-catalyzed azide-alkyne cycloaddition reactions . This suggests that 3-Azidobenzoic Acid may interact with its targets through similar reactions, leading to changes at the molecular level.
Result of Action
Given its potential use in proteomics research , it may have effects on protein structure and function
Action Environment
It is known that the compound is a solid and should be stored at 4° c . This suggests that temperature could be an important environmental factor influencing its stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-azidobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIWVXXQSZTFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301044888 | |
Record name | 3-Azidobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301044888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-azidobenzoic Acid | |
CAS RN |
1843-35-2 | |
Record name | 3-Azidobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301044888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Azidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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